molecular formula C16H11BrO5 B13149492 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione CAS No. 61556-32-9

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B13149492
CAS No.: 61556-32-9
M. Wt: 363.16 g/mol
InChI Key: QSTOTEQJVVHXOL-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both bromine and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with 2-bromoethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the anthracene derivative react with the bromoethanol to form the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce quinone derivatives.

Scientific Research Applications

2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and anthracene moieties. For example, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran
  • (E)-1-(2-(2-Bromoethoxy)phenyl)-3-phenylprop-2-en-1-one
  • 2-(2-Bromoethoxy)ethanol

Uniqueness

What sets 2-(2-Bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione apart from similar compounds is its unique combination of bromine and anthracene moieties.

Properties

CAS No.

61556-32-9

Molecular Formula

C16H11BrO5

Molecular Weight

363.16 g/mol

IUPAC Name

2-(2-bromoethoxy)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H11BrO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2

InChI Key

QSTOTEQJVVHXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCBr)O

Origin of Product

United States

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